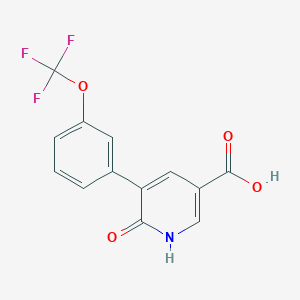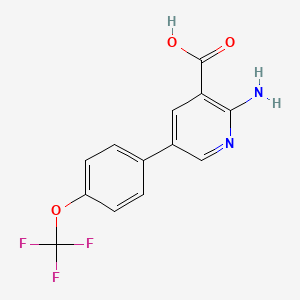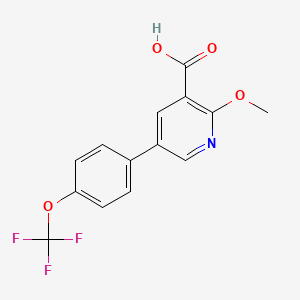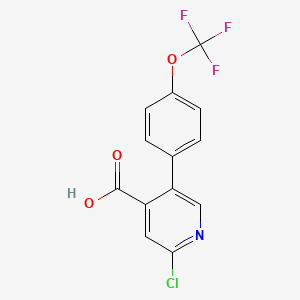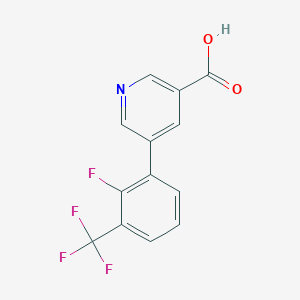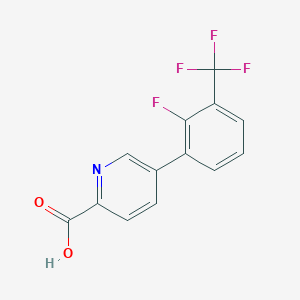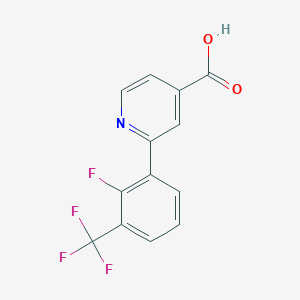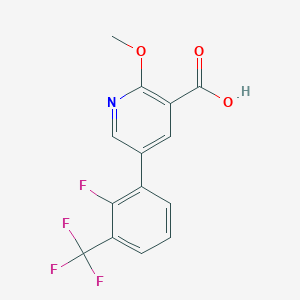
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) is an organic compound that has been studied extensively for its potential medicinal and scientific applications. It is a derivative of nicotinic acid and is classified as an aminonitrile. It has a unique structure, with a five-membered ring containing two nitrogen atoms, two fluorine atoms, and a trifluoromethyl group. This compound has been studied for its potential use in the treatment of various diseases, and has also been used in scientific research for its unique properties.
作用机制
The exact mechanism of action of 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, and is thought to be involved in the regulation of various physiological processes. It is also thought to be involved in the regulation of the activity of various neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-oxidant effects, and is thought to be involved in the regulation of cell growth and differentiation. It has also been shown to have neuroprotective effects, and is believed to be involved in the regulation of memory and learning.
实验室实验的优点和局限性
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it ideal for use in a variety of experiments. It is also relatively stable, which makes it suitable for long-term storage. However, it is also relatively expensive, which can be a limitation in some experiments.
未来方向
There are a number of potential future directions for the use of 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%). One potential direction is the development of new therapeutic applications for this compound. It could potentially be used to treat a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, it could be used in the development of new drugs, such as those that target specific enzymes or proteins. Another potential direction is the development of new fluorescent probes that could be used to study the structure and function of proteins. Finally, it could be used in the development of new materials, such as polymers and zeolites, which could be used in a variety of applications.
合成方法
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) can be synthesized using a variety of methods. The most common method is the reaction of 3-trifluoromethylphenylacetonitrile with 2-amino-5-fluoronitrobenzene in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired product, 2-amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%).
科学研究应用
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) has been used in a variety of scientific research applications. It is a useful substrate for the synthesis of various organic compounds, and has been used as a catalyst in the synthesis of a number of pharmaceuticals. It has also been used as a ligand in the synthesis of various metal complexes, as well as in the synthesis of polymers and zeolites. In addition, it has been used in the study of the structure and function of proteins, and has been used as a fluorescent probe for the detection of biomolecules.
属性
IUPAC Name |
2-amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-10-7(2-1-3-9(10)13(15,16)17)6-4-8(12(20)21)11(18)19-5-6/h1-5H,(H2,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARZGBWXCBJDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688259 |
Source


|
| Record name | 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-44-0 |
Source


|
| Record name | 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

